molecular formula C6H11NO B158928 2,2-Dimethylcyclopropanecarboxamide CAS No. 1759-55-3

2,2-Dimethylcyclopropanecarboxamide

Cat. No. B158928
CAS RN: 1759-55-3
M. Wt: 113.16 g/mol
InChI Key: YBZQRYWKYBZZNT-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopropanecarboxamide is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.16 . It is a white to light yellow crystal powder .


Synthesis Analysis

The synthesis of 2,2-Dimethylcyclopropanecarboxamide has been reported in several studies. For instance, a study reported the R-enantioselective hydrolysis of 2,2-dimethylcyclopropanecarboxamide by amidase from a newly isolated strain Brevibacterium epidermidis ZJB-07021 . Another study reported the kinetic resolution of (R,S)-2,2-dimethylcyclopropanecarboxamide by Delftia tsuruhatensis ZJB-05174 .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethylcyclopropanecarboxamide consists of a cyclopropane ring with two methyl groups attached to one of the carbon atoms and a carboxamide group attached to another carbon atom .


Chemical Reactions Analysis

The chemical reactions involving 2,2-Dimethylcyclopropanecarboxamide mainly involve its hydrolysis. The R-enantioselective hydrolysis of 2,2-dimethylcyclopropanecarboxamide by amidase from a newly isolated strain Brevibacterium epidermidis ZJB-07021 has been reported .


Physical And Chemical Properties Analysis

2,2-Dimethylcyclopropanecarboxamide is a white to almost white powder to crystal with a melting point of 135.0 to 140.0 °C . It has a specific rotation [a]20/D of +78.0 to +88.0 deg (C=1, methanol) .

Scientific Research Applications

Synthesis and Characterization

  • 2,2-Dimethylcyclopropanecarboxamide serves as a leading compound in synthesizing new compounds due to its biological activity. For instance, N-(heterocyclyl)-2,2-dimethylcyclopropanecarboxamides were prepared with it, demonstrating its utility in creating novel compounds with potential biological applications (Wang Jing, 2008).

Enantioseparation and Bioconversion

  • A method using gas chromatography was developed for enantioseparation and determination of 2,2-dimethylcyclopropanecarboxamide in bioconversion broth, highlighting its importance in the study of chiral compounds and their bioconversion processes (R. Zheng, Yuguo Zheng, Yinchu Shen, 2007).

Structural Analysis

  • The synthesis and crystal structure of derivatives of 2,2-dimethylcyclopropanecarboxamide, such as 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropane-carboxamide, have been explored, contributing to the understanding of its structural properties (Shen De-long, 2008).

Synthesis Methods and Applications

  • The compound has various synthesis routes, indicating its versatility and importance as an intermediate in the production of medicaments and pesticides (Li Gong, 2007).
  • Biotransformations of 2,2-dimethylcyclopropanecarboxamide derivatives have been studied for enantioselective synthesis of related acids and amides, showcasing its role in producing optically pure compounds (Meining Wang, Guo-Qiang Feng, 2003).

Larvicidal Properties

  • Carboxamide derivatives of 2,2-dimethylcyclopropanecarboxamide have been synthesized and evaluated for larvicidal properties, demonstrating its potential in pest control applications (W. Taylor, T. Hall, D. Vedres, 1998).

Spectroscopic Studies

  • Spectroscopic studies on amide-rotational barriers in 2,2-dimethylcyclopropanecarboxamides provide insights into its chemical behavior and properties (K. Spaargaren, P. K. Korver, P. Haak, T. Boer, 1971).

Pharmaceutical Synthesis

  • The compound has been used in the synthesis of pharmaceuticals, like Cilastatin sodium, highlighting its significance in drug development (Xu Dongcheng, 2011).

Bioactivity Studies

  • Studies on N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds, using 2,2-dimethyl cyclopropanecarboxylic acid as a leading compound, have shown promising bioactivity results (L. Tian, Jie Song, Jing Wang, Bin Liu, 2009).

Safety And Hazards

The safety data sheet for 2,2-Dimethylcyclopropanecarboxamide indicates that it is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While the future directions for the use of 2,2-Dimethylcyclopropanecarboxamide are not explicitly mentioned in the retrieved papers, its potential applications could be inferred from its properties and reactions. For instance, its enantioselective hydrolysis could be further optimized for industrial applications .

properties

IUPAC Name

2,2-dimethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZQRYWKYBZZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868383
Record name 2,2-Dimethylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylcyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylcyclopropanecarboxamide
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2,2-Dimethylcyclopropanecarboxamide
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2,2-Dimethylcyclopropanecarboxamide
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2,2-Dimethylcyclopropanecarboxamide
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2,2-Dimethylcyclopropanecarboxamide
Reactant of Route 6
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2,2-Dimethylcyclopropanecarboxamide

Citations

For This Compound
133
Citations
RC Zheng, YS Wang, ZQ Liu, LY Xing, YG Zheng… - Research in …, 2007 - Elsevier
R-Enantioselective amidases are of considerable industrial interest due to potential applications in the production of optically active compounds. Strain ZJB-05174, capable of R-…
Number of citations: 61 www.sciencedirect.com
SJ Jin, RC Zheng, YG Zheng… - Journal of applied …, 2008 - academic.oup.com
R‐enantioselective hydrolysis of 2,2‐dimethylcyclopropanecarboxamide by amidase from a newly isolated strain Brevibacterium epidermidis ZJB‐07021 | Journal of Applied …
Number of citations: 28 academic.oup.com
ZY Yang, Y Ni, ZY Lu, XR Liao, YG Zheng, ZH Sun - Process Biochemistry, 2011 - Elsevier
R-Stereoselective amidase, a key enzyme responsible for the formation of chiral center of cilastatin, has been cloned from Delftia tsuruhatensis and expressed in Escherichia coli under …
Number of citations: 17 www.sciencedirect.com
YS Wang, F Cheng, RC Zheng, YJ Wang… - World Journal of …, 2011 - Springer
Amidase is a promising synthesis tool for chiral amides and related derivatives. In the present study, the biochemical properties of the Delftia tsuruhatensis CCTCC M 205114 …
Number of citations: 11 link.springer.com
RC Zheng, YS Wang, YG Zheng, YC Shen - Catalysis Communications, 2012 - Elsevier
Both enantioselectivity and catalytic activity were greatly enhanced in Delftia tsuruhatensis ZJB-05174 catalyzed kinetic resolution of 2,2-dimethlycyclopropanecarboxamide in the …
Number of citations: 10 www.sciencedirect.com
RC Zheng, YG Zheng, YC Shen - Biomedical Chromatography, 2007 - Wiley Online Library
A simple and sensitive method employing gas chromatography was developed for the enantioseparation and determination of 2,2‐dimethylcyclopropanecarboxamide and its acid in the …
MX Wang, GQ Feng - The Journal of Organic Chemistry, 2003 - ACS Publications
Biotransformations of differently configured 2,2-dimethyl-3-substitued-cyclopropanecarbonitriles were studied using a nitrile hydratase/amidase-containing Rhodococcus sp. AJ270 …
Number of citations: 51 pubs.acs.org
T Zimmermann, K Robins, OM Birch, E Bohlen - Biotechnology Advances, 1996 - elibrary.ru
A genetic engineering process for the production of S-(+)-2, 2-dimethylcyclopropanecarboxamide. For this purpose, a new DNA is isolated from a microorganism that codes for a …
Number of citations: 6 elibrary.ru
YJ Wang, ZQ Liu, RC Zheng, YP Xue… - Journal of Industrial …, 2012 - academic.oup.com
In this work, a mild, efficient bioconversion of 2,2-dimethylcyclopropanecarbonitrile (DMCPCN) to 2,2-dimethylcyclopropanecarboxamide (DMCPCA) in distilled water system was …
Number of citations: 10 academic.oup.com
YS Wang, RC Zheng, JM Xu, ZQ Liu… - Journal of Industrial …, 2010 - academic.oup.com
Immobilized cells of Delftia tsuruhatensis CCTCC M 205114 harboring R-amidase were applied in asymmetric hydrolysis of (R)-2, 2-dimethylcyclopropane carboxamide (R − 1) from …
Number of citations: 27 academic.oup.com

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